1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine
Overview
Description
“1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine” is an organic compound that belongs to the class of phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The molecular weight of this compound is 274.243 .
Molecular Structure Analysis
The molecular formula of “1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine” is C12H13F3N2O2 . The InChI code for this compound is 1S/C12H13F3N2O2/c13-12(14,15)9-4-5-10(11(8-9)17(18)19)16-6-2-1-3-7-16 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 274.24 . The storage temperature is recommended to be at 2-8°C .Scientific Research Applications
Structural Characterization in Drug Synthesis
- In drug synthesis, particularly for anti-tuberculosis drug candidates, derivatives of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, like 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, are key. The crystal and molecular structure of such compounds are critical for understanding their potential as drugs (Eckhardt et al., 2020).
Anticancer Properties
- Variants of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, specifically (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives, have demonstrated antiproliferative activity against human leukemia cells. These findings are crucial for developing new cancer treatments (Vinaya et al., 2011).
Crystal Structure Analysis
- The crystal structure of thiopiperidine derivatives, closely related to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, provides insights into their molecular arrangements and potential chemical behaviors (Zárate et al., 2015).
Reactions with Amines
- Studies on 2-Polyfluoroalkylchromones, involving reactions with 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, explore complex organic syntheses that contribute to the development of new chemical entities (Sosnovskikh & Usachev, 2001).
Applications in Nitroxyl Radicals
- Piperidine nitroxyl radicals, including derivatives of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, are utilized in various applications like antioxidants and contrast agents due to their unique structural properties (Sakai et al., 2010; Kinoshita et al., 2009) (Kinoshita et al., 2009).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit certain enzymes involved in drug metabolism, such as cytochrome p450 enzymes .
Mode of Action
These intermediates could then interact with the target enzymes, leading to their inhibition .
Biochemical Pathways
Given its potential inhibitory effects on cytochrome p450 enzymes, it could impact drug metabolism pathways .
Result of Action
Inhibition of cytochrome p450 enzymes could potentially alter the metabolism of other drugs, leading to changes in their efficacy and toxicity .
Action Environment
The action, efficacy, and stability of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s stability and activity . Additionally, the presence of other drugs could also influence its action due to potential drug-drug interactions .
properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-4-5-10(11(8-9)17(18)19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCJWUWQXSPDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379678 | |
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1692-79-1 | |
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1692-79-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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